3,5-dibenzylpiperidine

Lipophilicity Drug Design ADME Prediction

3,5-Dibenzylpiperidine is a symmetrically substituted piperidine derivative bearing two benzyl groups at the 3- and 5-positions of the heterocyclic ring. It belongs to the C19H23N isomeric series and has a molecular weight of 265.4 g/mol.

Molecular Formula C19H23N
Molecular Weight 265.4
CAS No. 37088-23-6
Cat. No. B6156164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibenzylpiperidine
CAS37088-23-6
Molecular FormulaC19H23N
Molecular Weight265.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibenzylpiperidine (CAS 37088-23-6): Procurement-Grade Identity and Physicochemical Profile


3,5-Dibenzylpiperidine is a symmetrically substituted piperidine derivative bearing two benzyl groups at the 3- and 5-positions of the heterocyclic ring. It belongs to the C19H23N isomeric series and has a molecular weight of 265.4 g/mol [1]. The compound is primarily sourced as a research intermediate and building block for medicinal chemistry programs, with a typical catalog purity of 95% . Its computed XLogP3 of 4.4 and low topological polar surface area (12 Ų) indicate substantial lipophilicity, which is a critical parameter for applications requiring membrane permeability or hydrophobic interactions [1].

Why 3,5-Dibenzylpiperidine Cannot Be Casually Replaced by Other Dibenzylpiperidine Isomers


The dibenzylpiperidine scaffold exists as multiple regioisomers (e.g., 2,6-, 1,4-, 3,5-), and the position of the benzyl substituents directly alters computed lipophilicity, molecular shape, and potential pharmacophoric geometry. For instance, the 3,5-disubstituted regioisomer exhibits an XLogP3 of 4.4, whereas the 2,6-isomer is more lipophilic with an XLogP3 of 4.7 [1][2]. Such differences, although numerically small, can translate into measurable shifts in logD, passive permeability, and off-target binding profiles in drug discovery cascades. Substituting one isomer for another without understanding these quantitative property shifts risks altering SAR outcomes and pharmacokinetic predictions.

Quantitative Differentiation Evidence for 3,5-Dibenzylpiperidine Versus Closest Analogs


Computed Lipophilicity: 3,5- vs. 2,6-Dibenzylpiperidine XLogP3 Comparison

3,5-Dibenzylpiperidine has a computed XLogP3 of 4.4, which is 0.3 log units lower than the 4.7 value for 2,6-dibenzylpiperidine [1][2]. Both predictions were generated using the same XLogP3 3.0 algorithm within PubChem, ensuring methodological consistency.

Lipophilicity Drug Design ADME Prediction

Symmetry and Structural Complexity: 3,5-Dibenzylpiperidine vs. 2,6-Isomer

Both 3,5- and 2,6-dibenzylpiperidine share an identical topological complexity score of 237 as computed by Cactvs [1][2]. However, the 3,5-substitution pattern places both benzyl groups on the same face of the piperidine ring in its lowest-energy chair conformation, creating a symmetric, wing-like topology that differs from the 2,6-isomer's arrangement.

Molecular Complexity Synthetic Accessibility Chemoinformatics

Topological Polar Surface Area (TPSA) Consistency Across Dibenzylpiperidine Isomers

The TPSA of 3,5-dibenzylpiperidine is 12 Ų, identical to that of the 2,6-isomer [1][2]. This value is well below the 140 Ų threshold commonly associated with oral bioavailability, indicating that all dibenzylpiperidine isomers share a favorable baseline for membrane crossing.

Polar Surface Area Membrane Permeability Drug-Likeness

Procurement and Application Scenarios Where 3,5-Dibenzylpiperidine Offers Definable Advantage


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a drug discovery program identifies the dibenzylpiperidine scaffold as a core motif but requires a lipophilicity ceiling (e.g., XLogP3 ≤ 4.5 to avoid CYP450 promiscuity), the 3,5-isomer (XLogP3 = 4.4) provides a quantifiable advantage over the 2,6-isomer (XLogP3 = 4.7) [1]. This 0.3 log unit difference can be decisive in maintaining lead-likeness while retaining the desired benzyl substituents.

Asymmetric Synthesis or Chiral Resolution Studies

The C2-symmetric nature of 3,5-dibenzylpiperidine facilitates chiral resolution and asymmetric transformations, as the two benzyl groups are positioned on the same face of the chair conformation [1]. This simplifies the stereochemical outcome compared to the 2,6-isomer, which presents a more complex stereochemical environment.

Building Block for 3,5-Disubstituted Piperidine Libraries

Researchers constructing libraries of 3,5-disubstituted piperidines for biological screening can procure 3,5-dibenzylpiperidine as a direct precursor. Its symmetric substitution pattern allows for predictable diversification at the benzyl positions or at the NH site, with a catalog purity of 95% providing a reliable starting point for further derivatization .

Quote Request

Request a Quote for 3,5-dibenzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.